Acrylate

Vue d'ensemble

Description

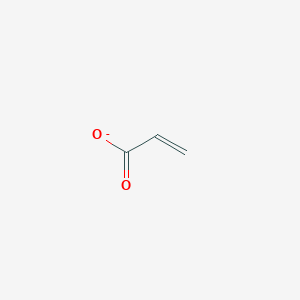

Acrylates are esters derived from acrylic acid (CH₂=CHCOOH), characterized by a vinyl group (C=C) and a carbonyl group (C=O). Their general formula is CH₂=CHCOOR, where "R" represents an alkyl or aryl group. Acrylates are pivotal in synthesizing polymers used in adhesives, coatings, textiles, and medical devices due to their versatility, reactivity, and tunable properties . Exposure occurs primarily via inhalation or dermal contact in occupational and consumer settings .

Méthodes De Préparation

Radical Polymerization Techniques

Radical polymerization remains a cornerstone for acrylate synthesis, particularly for producing high-molecular-weight polymers. In one documented procedure, tert-butyl this compound was synthesized via anionic polymerization using a copper-based catalyst in tetrahydrofuran (THF) . The process involved three freeze–pump–thaw cycles to ensure an oxygen-free environment, followed by polymerization at 50°C under nitrogen. Periodic aliquots were analyzed via gel permeation chromatography (GPC) to monitor molecular weight distribution. Post-polymerization, the product was purified using a methanol/water (70:30) precipitation system, yielding 80% poly(tert-butyl this compound) with a controlled polydispersity index .

A key advantage of this method is its compatibility with block copolymer synthesis. However, the requirement for stringent oxygen exclusion and specialized equipment limits its industrial scalability.

Catalytic Carbonylation with CO2_22 and Ethylene

Innovative approaches leveraging carbon dioxide () as a feedstock have gained traction. A Chinese patent (CN104418736A) details a batch reaction using and ethylene in acetonitrile, catalyzed by a nickel complex with anhydrous sodium carbonate as a promoter . The optimal conditions included a 1:3 molar ratio of ethylene to , 55°C reaction temperature, and 1.5 MPa pressure. After 16 hours, methyl iodide was introduced as a methylating agent, extending the reaction for 24 hours to yield this compound at 7.32% efficiency .

Table 1: Comparative Performance of Ni-Catalyzed Carbonylation

| Parameter | Example 1 | Example 3 |

|---|---|---|

| Ethylene:CO Ratio | 1:3 | 1:4 |

| Temperature (°C) | 55 | 75 |

| Pressure (MPa) | 1.5 | 2.0 |

| Yield (%) | 7.32 | 9.83 |

While this method aligns with green chemistry principles by utilizing , the low yields and prolonged reaction times necessitate further optimization.

Acid Chloride Esterification

Traditional routes employ acryloyl or methacryloyl chloride, albeit with handling challenges due to hydrogen chloride () emissions. A U.S. patent (US7148363) highlights the reaction of methacryloyl chloride with 2-methyl-2-adamantanol in the presence of triethylamine, producing tertiary this compound esters . However, the exothermic nature of the reaction and the need for rigorous moisture control complicate large-scale applications.

An alternative avoids acid chlorides by reacting acrylic acid directly with tertiary alcohols (e.g., 1-ethyl-1-cyclohexanol). This method, however, requires stoichiometric amounts of acetic anhydride and amines, increasing costs and waste .

Direct Esterification and Transesterification

Industrial-scale production often relies on direct esterification of acrylic acid with alcohols. For instance, 2-ethylhexyl this compound is synthesized by reacting acrylic acid with 2-ethylhexanol under acidic catalysis . The process typically operates at 100–120°C with azeotropic removal of water to drive equilibrium. Post-reaction purification involves distillation to separate unreacted alcohol and byproducts like acetic acid .

Transesterification, exemplified by the synthesis of dimethylaminoethyl this compound (ADAME), uses methyl or ethyl this compound as starting materials. Reacting methyl this compound with dimethylaminoethanol in the presence of a titanium-based catalyst achieves conversions exceeding 90%, though catalyst recovery remains a challenge .

Radical Reaction Mechanisms and Computational Insights

Density functional theory (DFT) studies elucidate the kinetics of this compound radical reactions. For the propagation step in polymerization (), the activation energy () for this compound (ACR) radicals is 5.4 kcal/mol, compared to 7.2 kcal/mol for meththis compound (MA) radicals . This lower barrier correlates with the higher reactivity of secondary radicals (ACR) versus tertiary radicals (MA) .

Table 2: Activation Energies and Stabilization Effects

| Radical Type | (kcal/mol) | (kcal/mol) |

|---|---|---|

| ACR | 5.4 | -16.6 |

| MA | 7.2 | -11.6 |

Analyse Des Réactions Chimiques

Types of Reactions

Acrylates undergo various types of chemical reactions, including:

Polymerization: Acrylates readily polymerize to form polyacrylates.

Michael Addition: Acrylates act as Michael acceptors in reactions with nucleophiles, leading to the formation of β-substituted acrylates.

Transesterification: Acrylates can undergo transesterification reactions with other alcohols to form different acrylate esters.

Common Reagents and Conditions

Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.

Michael Addition: Typically involves nucleophiles such as amines or thiols under mild conditions.

Transesterification: Catalyzed by acids or bases, often carried out at elevated temperatures.

Major Products

Polyacrylates: Formed through polymerization, used in various applications such as adhesives, coatings, and superabsorbent materials.

β-Substituted Acrylates: Formed through Michael addition, used as intermediates in organic synthesis.

Different this compound Esters: Formed through transesterification, used in the production of specialty chemicals.

Applications De Recherche Scientifique

Industrial Applications

Acrylates are integral in the manufacturing of various products due to their excellent adhesive properties and ability to form durable polymers. Key industrial applications include:

- Coatings : Acrylate polymers are extensively used in coatings for their durability and resistance to environmental factors. They provide a protective layer in automotive, industrial, and architectural applications.

- Adhesives : The strong bonding capabilities of acrylates make them ideal for use in adhesives across various sectors, including construction and packaging.

- Textiles : this compound copolymers are employed in textile treatments to enhance water resistance and durability.

| Application Type | Specific Uses |

|---|---|

| Coatings | Automotive finishes, industrial coatings |

| Adhesives | Construction adhesives, packaging |

| Textiles | Water-resistant treatments |

Biomedical Applications

In the biomedical field, acrylates are increasingly recognized for their biocompatibility and functionality:

- Medical Devices : Polymethyl meththis compound (PMMA), a common this compound polymer, is used in medical devices such as intraocular lenses and dental prosthetics due to its clarity and strength .

- Drug Delivery Systems : this compound-based polymers can be tailored for drug delivery applications, allowing controlled release of pharmaceuticals .

- Tissue Engineering : this compound hydrogels are utilized in tissue engineering scaffolds due to their ability to support cell growth while being biocompatible .

Environmental Applications

Acrylates also play a significant role in environmental science:

- Water Treatment : this compound polymers are used as flocculants in water treatment processes, helping to remove impurities from water .

- Biodegradable Plastics : Research into this compound-based biodegradable materials is ongoing, aiming to reduce plastic waste while maintaining material performance .

Case Study 1: This compound Polymers in Drug Delivery

A study demonstrated the use of this compound-based nanoparticles for targeted drug delivery. The nanoparticles showed enhanced drug loading capacity and controlled release profiles compared to traditional delivery systems. This advancement highlights the potential of acrylates in improving therapeutic efficacy while minimizing side effects .

Case Study 2: Environmental Remediation Using Acrylates

Research has shown that this compound copolymers can effectively adsorb pollutants from wastewater. These materials were found to significantly reduce toxic substance concentrations, showcasing their utility in environmental cleanup efforts .

Mécanisme D'action

The mechanism of action of acrylates involves their ability to polymerize and form cross-linked networks. This is primarily due to the presence of the vinyl group, which undergoes free radical polymerization. The carboxylate group can also participate in various chemical reactions, enhancing the functionality of the resulting polymers .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Methacrylate

Structural Difference : Methacrylates (e.g., methyl meththis compound, CH₂=C(CH₃)COOCH₃) feature a methyl group (-CH₃) attached to the alpha carbon of the this compound backbone. This substitution sterically hinders the double bond, reducing reactivity compared to acrylates .

Polymer Properties :

- Rigidity : Meththis compound polymers exhibit higher glass transition temperatures (Tg) and rigidity due to the bulky methyl group restricting chain mobility. For example, poly(methyl meththis compound) (PMMA) has a Tg of ~105°C, making it suitable for rigid applications like dental prosthetics and optical lenses .

- Optical Clarity : PMMA is optically transparent, whereas this compound polymers (e.g., polyethyl this compound) are more flexible but less transparent .

Applications : Methacrylates dominate applications requiring rigidity and durability, such as bone cements and automotive coatings, while acrylates are preferred for flexible adhesives and elastomers .

Butyl this compound

Structural Difference : Butyl this compound (CH₂=CHCOO(CH₂)₃CH₃) has a longer alkyl chain (C₄) compared to methyl or ethyl acrylates.

Polymer Properties :

- Flexibility : The longer alkyl chain increases hydrophobicity and chain flexibility, resulting in polymers with lower Tg (e.g., polybutyl this compound Tg ≈ -55°C) and enhanced elasticity .

- Adhesion : Butyl this compound-based polymers exhibit superior adhesion to substrates like metals and plastics, making them ideal for pressure-sensitive adhesives and sealants .

Applications : Widely used in latex paints, textile coatings, and waterproofing materials .

Comparison with Functionally Similar Compounds

Polyurethane this compound (PUA)

Functional Similarity : Combines this compound's UV-curability with polyurethane's mechanical strength.

Properties :

- Thermal Stability : Bio-based PUA derived from citric acid shows superior thermal stability (decomposition temperature >300°C) compared to commercial urethane acrylates (CUA) .

- Chemical Resistance : PUA exhibits inferior chemical resistance to solvents like acetone but outperforms CUA in flexibility and impact resistance .

Applications : UV-curable coatings for wood and metal substrates .

Ethylene Glycol (EG)-Functionalized Acrylates

Functional Similarity : EG side chains impart thermoresponsive and biocompatible properties.

Properties :

- Thermoresponse : Acrylates with oligo(ethylene glycol) side chains exhibit lower cloud points (CP) than methacrylates, enabling applications in drug delivery systems .

- Hydrophilicity : Increasing EG units enhances water solubility, whereas methyl-terminated EG groups increase hydrophobicity .

Applications : Smart coatings and biomedical hydrogels .

Data Tables

Table 1: Structural and Property Comparison of Acrylates and Methacrylates

Table 2: Influence of Alkyl Chain Length on this compound Properties

Research Findings and Limitations

- This compound Limitations: Unmodified this compound lotion suffers from low hardness and poor mechanical properties, but copolymerization with hydroxyl-containing monomers improves cross-linking density and film durability .

- Meththis compound Toxicity: Dental methacrylates release residual monomers causing allergic reactions, prompting research into biocompatible alternatives .

- Sustainability Trends : Bio-based acrylates derived from vegetable oils show promise in reducing reliance on petrochemicals while maintaining performance in UV-curable films .

Activité Biologique

Acrylate compounds, including acrylic acid and its derivatives, have garnered significant attention due to their diverse biological activities. This article explores the biological roles of acrylates, focusing on their cytotoxicity, antimicrobial properties, and potential applications in cancer therapy.

Overview of this compound Compounds

Acrylates are esters derived from acrylic acid, characterized by the presence of a vinyl group. They are widely used in various industrial applications, but their biological activities have become a focal point in recent research.

1. Anticancer Properties

This compound derivatives have shown promising anticancer effects through several mechanisms:

- Induction of Apoptosis : Compounds such as acrylic acid derivatives have been found to induce apoptotic cell death in cancer cells. For example, the sodium salt of acrylic acid has demonstrated significant decreases in viable Ehrlich Ascites Carcinoma (EAC) cell counts and volumes, leading to increased life span in treated mice .

- Tubulin Inhibition : this compound-based compounds exhibit superior capacity to inhibit tubulin polymerization compared to conventional chemotherapeutics like combretastatin A-4 (CA-4). This inhibition disrupts microtubule dynamics, crucial for cancer cell proliferation .

- Cell Cycle Arrest : Acrylic acid derivatives have been shown to cause G2/M phase arrest in MDA-MB-231 breast cancer cells, effectively halting cell division and growth .

2. Antimicrobial Activity

Acrylates also exhibit antimicrobial properties:

- Inhibition of Pathogenic Bacteria : Research indicates that acrylates can prevent the colonization of pathogenic bacteria in marine environments. For instance, this compound produced from dimethylsulfoniopropionate (DMSP) has been linked to antimicrobial functions in coral reefs, suggesting a protective role against microbial infections .

- Microbial Consumption : Studies have shown that this compound is readily consumed by marine microbes, indicating its role in the microbial food web and potential implications for nutrient cycling in aquatic ecosystems .

3. Neuroprotective Effects

Certain this compound derivatives have been synthesized as inhibitors of choline acetyltransferase (ChAc), an enzyme involved in neurotransmitter synthesis:

- Mechanism of Action : N,N-Dimethylaminoethyl this compound (acryl-DMA) has been shown to penetrate biological membranes effectively and inhibit ChAc with reversible kinetics. This inhibition suggests potential applications for neuroprotection and treatment of neurodegenerative diseases .

Case Study 1: Acrylic Acid Derivative 4b

Acrylic acid derivative 4b was subjected to various tests to evaluate its anticancer efficacy:

- In Vivo Studies : In mice bearing EAC tumors, treatment with 4b at a dose of 20 mg/kg resulted in a dramatic reduction of EAC cell counts from approximately 358 million to 39 million after treatment. The study highlighted the compound's potential as a therapeutic agent against ascitic tumors .

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with compound 4b significantly increased both early and late apoptosis rates in MDA-MB-231 cells compared to untreated controls .

Case Study 2: this compound Consumption by Marine Microbes

Research conducted in the Gulf of Mexico indicated that this compound is consumed by heterotrophic bacteria at rates between 0.07 and 1.8 nM d. This study emphasized the ecological significance of acrylates in marine nutrient cycles and their relatively slow turnover compared to other organic compounds like DMSP .

Data Summary

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing acrylate-based polymers with controlled molecular weights?

To achieve precise molecular weight control, researchers should employ living/controlled polymerization techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) . These methods enable tuning of chain length and polydispersity by adjusting initiator-to-monomer ratios and reaction kinetics. For reproducibility, document monomer purity (verified via GC-MS), solvent selection (e.g., THF or DMF for solubility), and reaction temperature (typically 60–90°C) .

Q. How should researchers characterize this compound copolymer composition and microstructure?

Combine Nuclear Magnetic Resonance (NMR) for monomer sequence analysis and Fourier-Transform Infrared Spectroscopy (FTIR) for functional group identification. For microstructural details (e.g., crosslinking density), use Small-Angle X-ray Scattering (SAXS) or Dynamic Mechanical Analysis (DMA) . Always calibrate instruments with certified reference materials and validate results against known standards (e.g., NIST-certified polymers) .

Advanced Research Questions

Q. How can contradictory data on this compound degradation kinetics in different solvent systems be resolved?

Contradictions often arise from variations in experimental conditions (e.g., solvent polarity, temperature, or oxygen exposure). To address this:

- Conduct accelerated aging studies under controlled atmospheres (N₂ vs. O₂).

- Use Arrhenius modeling to extrapolate degradation rates across temperatures.

- Validate findings with multiple analytical techniques (e.g., HPLC for monomer release, TGA for mass loss). Cross-reference results with peer-reviewed datasets from repositories like the Cambridge Structural Database .

Q. What advanced computational models are suitable for predicting this compound monomer reactivity in copolymerization?

Employ Density Functional Theory (DFT) to calculate monomer electron affinity and frontier molecular orbitals, which govern reactivity ratios. Pair computational results with experimental Mayo-Lewis plots to validate copolymer composition predictions. Open-source tools like ORCA or Gaussian are recommended for simulations, with basis sets (e.g., B3LYP/6-31G*) tailored to this compound systems .

Q. How do varying alkyl chain lengths in this compound monomers affect polymer glass transition temperatures (T₉)?

Longer alkyl chains increase free volume, reducing T₉. Use Fox Equation approximations for binary systems or MDSC (Modulated DSC) for precise measurements. For systematic analysis, synthesize homopolymers with alkyl chains (C1–C18) and correlate T₉ with chain length via linear regression models . Publish raw DSC thermograms in supplementary materials for peer validation .

Q. What protocols ensure reproducibility in this compound hydrogel swelling studies?

- Standardize hydrogel crosslinking density using gravimetric swelling ratios (Q = (Wₛ - Wₐ)/Wₐ).

- Control pH and ionic strength of swelling media (e.g., PBS buffer vs. deionized water).

- Report error margins from triplicate experiments and use ANOVA to assess significance. Reference methodologies from Reviews in Analytical Chemistry for statistical rigor .

Q. How can researchers mitigate batch-to-batch variability in this compound emulsion polymerization?

Implement Design of Experiments (DoE) to optimize surfactant concentration (e.g., SDS) and initiator type (e.g., KPS vs. AIBN). Use Dynamic Light Scattering (DLS) to monitor particle size distribution in real time. Archive batch data in open-access repositories like Zenodo to facilitate meta-analyses .

Q. Methodological Resources

- Data Repositories : Cambridge Structural Database, Zenodo, NIST Chemistry WebBook.

- Software : ORCA (DFT), Gaussian, GROMACS (MD simulations).

- Standards : IUPAC guidelines for polymer nomenclature, ASTM D5296-11 for molecular weight determination.

Propriétés

IUPAC Name |

prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXOWILDQLNWCW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3O2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145858 | |

| Record name | 2-Propenoic acid, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10344-93-1 | |

| Record name | Acrylate anion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10344-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010344931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.